molecular formula C48H67NO5PPdS+ B13386789 BrettPhosPdG3

BrettPhosPdG3

Cat. No.: B13386789
M. Wt: 907.5 g/mol
InChI Key: ASZHREKEHVNFFW-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

BrettPhosPdG3 is synthesized through a series of reactions involving the ligand BrettPhos and palladium(II) methanesulfonate. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

BrettPhosPdG3 primarily undergoes cross-coupling reactions, specifically Buchwald-Hartwig cross-coupling reactions. These reactions involve the formation of carbon-nitrogen bonds, which are essential in the synthesis of various organic compounds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzimidazolones, [Pd(cinnamyl)(BrettPhos)]OTf, [Pd(crotyl)(BrettPhos)]OTf, and [Pd(allyl)(BrettPhos)]OTf .

Comparison with Similar Compounds

Properties

Molecular Formula

C48H67NO5PPdS+

Molecular Weight

907.5 g/mol

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

InChI

InChI=1S/C35H53O2P.C12H9N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

ASZHREKEHVNFFW-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Origin of Product

United States

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